molecular formula C10H12ClNO3 B6595638 N-Demethyl Methylone Hydrochloride CAS No. 38061-37-9

N-Demethyl Methylone Hydrochloride

Cat. No.: B6595638
CAS No.: 38061-37-9
M. Wt: 229.66 g/mol
InChI Key: VOQSBBVXFGPYKJ-UHFFFAOYSA-N
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Description

N-Demethyl Methylone Hydrochloride (nor-methylone hydrochloride) is a primary metabolite of methylone (3,4-methylenedioxy-N-methylcathinone), a synthetic cathinone with stimulant and entactogenic properties. Methylone undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2B6, and CYP2C19), leading to the formation of nor-methylone through N-demethylation . This metabolite is subsequently excreted in urine, either unchanged or in conjugated forms, making it a critical biomarker in forensic toxicology for detecting methylone use .

Structurally, this compound lacks the N-methyl group present in methylone, resulting in a secondary amine moiety. This modification alters its pharmacological profile, including receptor affinity and metabolic stability. The hydrochloride salt form enhances crystallinity, which is vital for analytical characterization and differentiation from related compounds .

Preparation Methods

Chemical Demethylation via Transition Metal-Mediated Reduction

Oxidation to N-Oxide Intermediate

The preparation of N-Demethyl Methylone Hydrochloride typically begins with the oxidation of methylone to its N-oxide derivative. This step employs oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction mechanism involves the transfer of an oxygen atom to the tertiary amine group of methylone, forming a labile N-oxide intermediate .

Reduction Using Transition Metals

The N-oxide intermediate undergoes reduction to remove the methyl group, yielding N-Demethyl Methylone. Transition metals with an oxidation state of zero, such as iron(0) or chromium(0), are highly effective in this step. For example, iron powder or iron sulfate heptahydrate (FeSO₄·7H₂O) facilitates the cleavage of the N–O bond, resulting in the demethylated product .

Reaction Conditions and Optimization

  • Temperature : Reactions are typically conducted at 25–35°C to balance reaction kinetics and side-product formation.

  • Solvent : Aqueous or ethanol-water mixtures are preferred for their ability to dissolve both polar and non-polar reactants.

  • Yield : Patent data indicate yields exceeding 75% under optimized conditions, with purity levels >99% achievable through recrystallization .

Table 1: Representative Reaction Parameters for Transition Metal-Mediated Demethylation

ParameterValue/Range
Oxidizing AgentmCPBA or H₂O₂
Reducing AgentFeSO₄·7H₂O
Temperature25–35°C
Reaction Time2–5 hours
Yield75–79%

Enzymatic Demethylation Pathways

Cytochrome P450-Catalyzed Metabolism

In vivo, methylone undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP2C19), producing N-Demethyl Methylone as a primary metabolite . While this pathway is physiological, it provides insights into biocatalytic strategies for synthetic demethylation.

Biomimetic Synthetic Approaches

Efforts to replicate enzymatic demethylation in vitro have utilized purified CYP450 isoforms or biomimetic catalysts such as metalloporphyrins. These systems mimic the oxidative demethylation process but face challenges in scalability and cost-effectiveness compared to chemical methods .

Industrial Production and Scalability

Large-Synthesis Protocols

Industrial-scale production employs automated reactors with precise temperature and pH control. Key steps include:

  • Bromination : 3,4-methylenedioxypropiophenone is brominated to form 2-bromo-3,4-methylenedioxypropiophenone.

  • Amination : Reaction with methylamine produces methylone.

  • Demethylation : Transition metal-mediated reduction yields N-Demethyl Methylone, which is subsequently converted to its hydrochloride salt .

Quality Control Measures

  • Chromatography : High-performance liquid chromatography (HPLC) ensures product purity (>99%).

  • Spectroscopy : IR and NMR spectroscopy validate structural integrity, with characteristic peaks for the secondary amine moiety at 3300 cm⁻¹ (N–H stretch) and δ 2.8 ppm (N–H proton) .

Comparative Analysis of Preparation Methods

Efficiency and Yield

  • Chemical Methods : Higher yields (75–79%) and shorter reaction times (2–5 hours) make transition metal-mediated demethylation the preferred industrial method.

  • Enzymatic Methods : Limited to laboratory-scale applications due to lower yields (<50%) and enzymatic instability .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Methylone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines .

Scientific Research Applications

Chemical Research Applications

Reference Standard in Analytical Chemistry
N-Demethyl Methylone Hydrochloride serves as a reference standard for the detection and quantification of synthetic cathinones in various analytical methods, including chromatography and mass spectrometry. Its use ensures accuracy in identifying similar compounds in forensic and clinical samples.

Chemical Reactions
The compound undergoes various chemical reactions that are significant for research:

  • Oxidation : Converts the compound into ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Yields corresponding alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution : Involves nucleophilic substitution reactions at the amine group, which can lead to the synthesis of new derivatives.

Biological Research Applications

Neurotransmitter System Studies
Research indicates that this compound influences neurotransmitter systems, particularly by increasing dopamine, serotonin, and norepinephrine levels. This mechanism is crucial for understanding the pharmacological effects of synthetic cathinones .

Model Compound for Psychoactive Substances
The compound is utilized as a model to study the effects of synthetic cathinones on behavior and physiology. It helps researchers understand the potential therapeutic benefits and risks associated with similar psychoactive substances .

Medical Research Applications

Potential Therapeutic Uses
Ongoing studies are investigating the therapeutic potential of this compound in treating neurological disorders. Its pharmacological profile suggests it may have antidepressant and anti-Parkinsonian properties similar to its parent compound, methylone .

Industrial Applications

Development of New Psychoactive Substances (NPS)
In the pharmaceutical industry, this compound is explored for developing new psychoactive substances. Its structural modifications allow researchers to synthesize analogs that may exhibit different pharmacological properties compared to existing drugs .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Chemical ResearchReference standard for detectionEnsures accuracy in identifying synthetic cathinones
Biological ResearchNeurotransmitter studiesIncreases dopamine, serotonin, norepinephrine levels
Medical ResearchPotential treatment for neurological disordersSimilar effects to methylone; ongoing investigations
Industrial DevelopmentSynthesis of new psychoactive substancesStructural modifications lead to diverse pharmacological profiles

Case Study 1: Neurotransmitter Release

A study demonstrated that this compound significantly increased extracellular levels of dopamine and serotonin in rat models, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Analytical Method Development

Researchers developed a novel LC-MS/MS method for detecting this compound in biological fluids, establishing its utility in clinical toxicology . This method enhances the ability to monitor drug use and study its metabolic pathways.

Mechanism of Action

The mechanism of action of N-Demethyl Methylone Hydrochloride is similar to that of other synthetic cathinones. It acts primarily by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound’s effects on the central nervous system result in its psychoactive properties .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Methylone Hydrochloride

  • Structure : Contains a 3,4-methylenedioxy ring and an N-methylated β-keto group.
  • Crystallography : Stabilized by N–H···Cl (2.211 Å) and weak CH···O interactions in the crystal lattice. The NH₂⁺–Cl⁻ ionic fragment dominates IR spectra, with distinct bands at 2459 cm⁻¹ and 2426 cm⁻¹ .
  • Polymorphism: No reported polymorphs; consistent IR and XRD patterns .

Ethylone Hydrochloride

  • Structure : Ethyl substitution at the N-position instead of methyl.
  • Crystallography : Exhibits two polymorphs (1A and 1B) distinguishable via FTIR and X-ray diffraction. Polymorph 1B shows a shifted NH⁺–Cl⁻ band (~2400–2450 cm⁻¹) compared to methylone .
  • Analytical Differentiation: Mixed samples (e.g., "Ocean Snow Ultra") require subtraction of methylone’s IR signal to identify ethylone polymorphs .

Pentylone Hydrochloride

  • Structure : Features a pentyl chain at the N-position.
  • Spectroscopy : UV and ECD spectra overlap with methylone, complicating differentiation. Simulated UV spectra show scaled similarity overlaps of 0.82 (methylone) vs. 0.78 (pentylone) .

N,N-Dimethylpentylone Hydrochloride

  • Structure : N,N-dimethyl substitution increases lipophilicity and alters DAT/SERT inhibition ratios.

Pharmacological and Metabolic Profiles

Compound DAT:SERT Inhibition Ratio Major Metabolites Neurochemical Effects
N-Demethyl Methylone Not reported Dihydroxymethcathinone, conjugates Likely reduced potency vs. methylone
Methylone 3.3 Nor-methylone, dihydro metabolites Non-selective monoamine reuptake inhibition; hyperthermia in rodents
Ethylone ~2.5 (estimated) Nor-ethylone Longer half-life due to ethyl group
Pentylone >4.0 Uncharacterized metabolites Enhanced dopaminergic activity
  • N-Demethylation reduces molecular weight and may decrease blood-brain barrier penetration.

Analytical Characterization

Infrared Spectroscopy (IR)

Compound Key IR Bands (cm⁻¹) Diagnostic Features
N-Demethyl Methylone ~2450 (NH⁺–Cl⁻) Absence of N-methyl C–H stretches
Methylone 2459, 2426 (NH₂⁺–Cl⁻) Strong NH₂⁺–Cl⁻ ionic interaction
Ethylone (Polymorph 1B) 2400–2450 (NH⁺–Cl⁻) Split bands due to dimer variations

Crystal Packing

  • Methylone : Forms isomeric dimers (parallel and side-by-side) with distinct NH···Cl and CH···O contacts. Dimer 1 shows asymmetric NH···Cl interactions, while dimer 2 has free N–H bonds .
  • Ethylone : Polymorph 1A exhibits tighter CH···O networks, influencing solubility and stability .

Forensic and Regulatory Considerations

  • Legal Status : Methylone and its analogs are Schedule I substances under the DEA, with methylone hydrochloride specified under drug code 7540 .
  • Detection Challenges : Co-occurrence of methylone and ethylone in seized samples requires advanced techniques (e.g., GC-MS/MS, subtracted FTIR) for resolution .

Biological Activity

N-Demethyl Methylone Hydrochloride, a derivative of methylone, is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential effects on human health. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, metabolic pathways, and toxicological implications, supported by relevant data tables and research findings.

Overview of Methylone and Its Metabolites

Methylone (3,4-methylenedioxy-N-methylcathinone) is structurally similar to MDMA and acts primarily as a serotonin-norepinephrine-dopamine releasing agent . Upon administration, methylone undergoes N-demethylation to form N-Demethyl Methylone (also known as methylenedioxycathinone, MDC) and other metabolites like 4-hydroxy-3-methoxymethcathinone (HMMC) . These metabolic processes significantly influence the pharmacological profile of the compound.

Pharmacodynamics

Methylone exhibits mixed reuptake inhibition and releasing activity for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Specifically:

  • Serotonin Transporter (SERT) : Methylone has approximately three-fold lower affinity compared to MDMA.
  • Norepinephrine Transporter (NET) : Affinity is similar to that of MDMA.
  • Dopamine Transporter (DAT) : Comparable affinity to MDMA but less potent overall due to lower VMAT2 affinity .

The N-demethylated metabolite MDC shows decreased overall transporter inhibition potency compared to methylone, indicating altered pharmacological effects post-metabolism .

Pharmacokinetics

Methylone's pharmacokinetics have been studied in both animal models and humans. Key findings include:

  • Elimination Half-Life : Ranges from 5.8 to 6.9 hours following oral administration of doses between 50 mg and 200 mg in humans .
  • Metabolic Pathways : The primary metabolic routes include:
    • N-demethylation to MDC
    • O-demethylation to HMMC
    • Further O-methylation of HMMC leads to additional metabolites .

The pharmacokinetic profile suggests rapid absorption with a Tmax of approximately 1.5 hours for lower doses .

Toxicological Studies

Research indicates that this compound can induce significant cardiovascular effects. For instance:

  • Injection of the N-demethylated metabolite MDA at doses between 1–10 mg/kg increases blood pressure and heart rate .
  • The sympathomimetic effects observed with certain metabolites suggest potential risks for cardiovascular health .

Study on Cytotoxicity

A study evaluating the cytotoxic effects of methylone and its metabolites on human liver cells demonstrated concentration-dependent toxicity. The effective concentration (EC50) values were higher in three-dimensional cultures compared to two-dimensional cultures, indicating differential responses based on cellular architecture .

CompoundEC50 (2D)EC50 (3D)
Methylone4.8 mM5.2 mM
Pentedrone2.8 mM3.6 mM

This suggests that the three-dimensional model more accurately reflects in vivo conditions regarding drug metabolism and toxicity.

Pharmacokinetic Analysis

A detailed pharmacokinetic study involving controlled administration of methylone in humans revealed dose-proportional increases in plasma concentrations, with notable AUC values correlating with higher doses:

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0–24 (h·ng/mL)T1/2 (h)
501531.51042.85.8
1003042.52441.26.4
1503552.03524.46.9
2006042.05067.96.4

This data underscores the rapid kinetics and potential for accumulation with repeated dosing .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N-Demethyl Methylone Hydrochloride in laboratory settings?

  • Methodological Answer: Researchers must adhere to OSHA and EU hazard communication standards. Key precautions include:

  • Using personal protective equipment (PPE) such as gloves and lab coats.
  • Avoiding ingestion or inhalation (do not eat, drink, or smoke in the lab) .
  • Storing the compound in a locked, cool, and dry environment to prevent degradation .
  • Immediate decontamination of spills and proper disposal per regional regulations .

Q. Which analytical techniques are validated for quantifying this compound in biological or synthetic samples?

  • Methodological Answer:

  • Liquid Chromatography (HPLC): Adapt the protocol from nefazodone hydrochloride analysis ():
  • Prepare a 1 mg/mL stock solution via ultrasonication and filtration.
  • Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase gradient of acetonitrile/water.
  • Gas Chromatography (GC): Optimize based on methylene chloride methods ( ):
  • Derivatize the compound for volatility, employ FID/ECD detectors, and calibrate with six-point standards (LOD to LOQ ranges).
  • Include internal standards (e.g., 2-butanol) to improve accuracy .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and DFT calculations elucidate the crystal structure and noncovalent interactions of this compound?

  • Methodological Answer:

  • Hirshfeld Analysis: Generate fingerprint plots to quantify intermolecular interactions (e.g., H-bonding, van der Waals) using crystallographic data. Compare "external" vs. "internal" contact distances to map structural stability .
  • DFT Modeling: Optimize dimer geometries (e.g., from X-ray data) and calculate IR spectra. Apply Bader’s QTAIM to analyze electron density topology at bond critical points, identifying interaction strengths (e.g., H-bond vs. halogen bonding) .

Q. What experimental designs are effective for studying this compound’s interaction with neurotransmitter transporters?

  • Methodological Answer:

  • Synaptosomal Assays: Adapt protocols from methylone studies ():
  • Isolate rat synaptosomes and measure reuptake inhibition (IC₅₀) for dopamine, serotonin, and norepinephrine via radiolabeled substrates.
  • Quantify neurotransmitter release (EC₅₀) using HPLC-ECD .
  • Receptor Binding Assays: Use competitive displacement with radioligands (e.g., [³H]paroxetine for SERT) to determine binding affinity (Kᵢ) .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer:

  • Standardization: Ensure consistent assay conditions (pH, temperature, buffer composition) across studies.
  • Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) and electrophysiology (e.g., patch-clamp for ion channel effects).
  • Meta-Analysis: Apply statistical tools (e.g., weighted Z-scores) to harmonize data from divergent methodologies .

Q. What synthetic strategies improve the purity and yield of this compound?

  • Methodological Answer:

  • Route Optimization: Reference methylone synthesis ( ):
  • Use reductive amination or nucleophilic substitution with purified intermediates.
  • Monitor reaction progress via TLC or inline FTIR to minimize byproducts.
  • Purification: Employ recrystallization (e.g., ethanol/water) or preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) .

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSBBVXFGPYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747465
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-37-9
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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